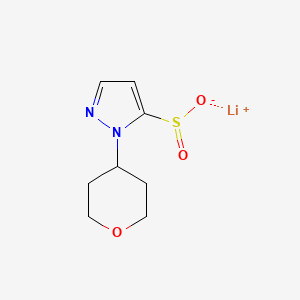

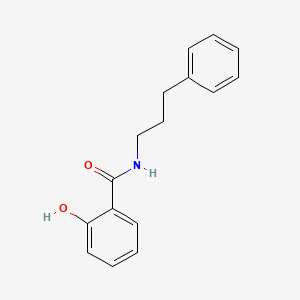

Lithium;2-(oxan-4-yl)pyrazole-3-sulfinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazoles are considered privileged scaffolds in medicinal chemistry . They consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Pyrazoles are found in naturally occurring compounds and display numerous chemical, biological, agrochemical, and pharmacological properties .

Synthesis Analysis

Pyrazoles have been the recent target of numerous methodologies, mostly due to their prevalence as scaffolds in synthesis of bioactive compounds and reactions in different media . The synthesis of pyrazoles often involves traditional procedures .

Molecular Structure Analysis

The structure of pyrazoles consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring . Unsubstituted pyrazole can be represented in three tautomeric forms .

Chemical Reactions Analysis

Pyrazoles are known for their broad spectrum of biological activities, making them an interesting class in drug discovery . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazoles can vary depending on their specific structure and substituents .

Applications De Recherche Scientifique

Facile Synthesis of Pyrazole-5-sulfonamide Derivatives

A study outlines the reaction of 5-unsubstituted pyrazoles with lithium diisopropylamide or n-butyllithium, leading to intermediary 5-lithiopyrazoles. These intermediaries, upon reaction with sulfur dioxide, afford lithium pyrazole-5-sulfinates, which are then processed into pyrazole-5-sulfonamides through subsequent reactions. This research highlights the utility of lithium-based reactions in synthesizing pyrazole derivatives, showcasing a methodological advancement in chemical synthesis (Yamamoto et al., 1991).

Lithium Complexes with N-Donor-Functionalized Cyclopentadienyl

Another study reports on the synthesis and characterization of new pyrazole-based dinucleating ligands and their lithium complexes. These complexes are examined as coupled dinucleating versions of widely used Cp fragments, showcasing their potential in organometallic chemistry and materials science (Röder et al., 2001).

Enhancing Lithium-Sulfur Batteries

Research into lithium-sulfur batteries has been extensive due to their high energy density and potential for energy storage. One study explores the surface-enhanced redox chemistry of polysulfides on metallic and polar hosts, offering insights into improving the performance and capacity retention of lithium-sulfur batteries. This work underscores the importance of selecting suitable cathode hosts for mitigating polysulfide dissolution, a crucial aspect of battery development (Pang et al., 2014).

Transition Metal Dichalcogenide for Electro Catalysis in Li-S Batteries

A pivotal study showcases the use of transition metal dichalcogenides (TMDs) as electrocatalysts to stabilize the polysulfide shuttle in Li-S batteries, demonstrating improved capacity and stability over numerous cycles. This research contributes to the understanding of electrocatalytic processes in battery chemistry, highlighting the potential of TMDs in enhancing battery performance (Babu et al., 2017).

Orientations Futures

Mécanisme D'action

Target of action

Lithium compounds often target enzymes like inositol monophosphatase (IMPA) and glycogen synthase kinase-3 (GSK-3) in the brain . N-Nitrosamines, on the other hand, can damage DNA by alkylation of susceptible nucleobases .

Mode of action

Lithium compounds can inhibit the activity of their targets, leading to changes in cellular signaling pathways . N-Nitrosamines can form as impurities in the process of chemical drug production. Following the drug administration, oxidation of the N-nitrosamine species by cytochrome P450 leads to downstream production of cancerogenic diazonium salts that damage DNA .

Biochemical pathways

The inhibition of IMPA and GSK-3 by lithium compounds can affect several biochemical pathways, including the inositol signaling pathway and the Wnt/β-catenin signaling pathway .

Result of action

The action of lithium compounds can lead to changes in mood and behavior, which is why they are often used in the treatment of psychiatric disorders . The action of N-nitrosamines can lead to DNA damage and an increased risk of cancer .

Propriétés

IUPAC Name |

lithium;2-(oxan-4-yl)pyrazole-3-sulfinate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S.Li/c11-14(12)8-1-4-9-10(8)7-2-5-13-6-3-7;/h1,4,7H,2-3,5-6H2,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRSOXTLWMGNQGC-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1COCCC1N2C(=CC=N2)S(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11LiN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium;2-(oxan-4-yl)pyrazole-3-sulfinate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({1-ethyl-6-[(2-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2585185.png)

![2-[4-(1,3-Benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanyl-1-phenylethanone](/img/structure/B2585187.png)

![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2585188.png)

![Methyl 2,3,4,5,6,7,8,8a-octahydro-1H-cyclohepta[b]pyrrole-3a-carboxylate](/img/structure/B2585192.png)

![2-Chloro-1-[2-[2-(4-fluorophenyl)-2-hydroxyethyl]pyrrolidin-1-yl]ethanone](/img/structure/B2585195.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2-bromobenzamide](/img/structure/B2585196.png)

![3-chloro-N-(4-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2585205.png)

![2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanol](/img/structure/B2585206.png)